molecular formula C19H18N2O4 B2875799 3-(2,8-dimethyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid CAS No. 899214-58-5

3-(2,8-dimethyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid

Cat. No.: B2875799
CAS No.: 899214-58-5
M. Wt: 338.363
InChI Key: SFPLRFUOQDLKJQ-UHFFFAOYSA-N
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Description

3-(2,8-dimethyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid is a complex organic compound with potential applications across various fields including chemistry, biology, medicine, and industry. This compound belongs to the class of benzoxadiazocines, known for their unique ring structure and potential bioactivity.

Scientific Research Applications

3-(2,8-dimethyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid has diverse applications, including:

  • Chemistry: : Used as a precursor in the synthesis of more complex molecules or as a ligand in coordination chemistry.

  • Biology: : Potential use in studying enzyme interactions, given its unique structure.

  • Medicine: : Investigated for pharmacological properties, such as anti-inflammatory or anti-cancer activity.

  • Industry: : Utilized in material science for developing new polymers or as an additive in specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,8-dimethyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid typically involves multi-step organic reactions. A common synthetic route might include:

  • Formation of the Benzoxadiazocine Ring: : Starting with a precursor such as o-phenylenediamine, the ring is formed through a series of cyclization reactions. Key reagents in this step may include aldehydes or ketones, coupled with catalysts like acids or bases to facilitate the cyclization.

  • Introduction of Dimethyl Groups: : The dimethyl substituents are introduced via alkylation reactions, using dimethyl sulfate or methyl iodide under basic conditions.

  • Oxidation to Ketone: : Conversion of the hydroxyl groups to ketones is achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

  • Attachment of the Benzoic Acid Moiety: : The final step involves attaching the benzoic acid group via an esterification or amidation reaction, using reagents like benzoic acid or its derivatives, and activating agents such as DCC (N,N'-dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely scale up these reactions using batch or continuous processes, ensuring optimal yield and purity. Key considerations include solvent choice, reaction temperature and pressure, and the removal of by-products through techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups, potentially forming carboxylic acids.

  • Reduction: : Reduction reactions can target the ketone moiety, converting it to an alcohol.

  • Substitution: : Various substitutions can occur on the benzene rings, such as halogenation, nitration, or sulfonation.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: : Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products Formed

  • Oxidation: : Formation of carboxylic acids

  • Reduction: : Formation of alcohols

  • Substitution: : Various halogenated, nitrated, or sulfonated derivatives

Mechanism of Action

The exact mechanism by which 3-(2,8-dimethyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid exerts its effects can vary depending on its application:

  • Molecular Targets: : It may interact with specific enzymes or receptors, modulating their activity.

  • Pathways Involved: : Could influence various biochemical pathways, such as inflammatory pathways in a pharmacological context.

Comparison with Similar Compounds

Compared to other benzoxadiazocines, 3-(2,8-dimethyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid stands out due to its specific substituents and resultant properties. Some similar compounds include:

  • 1,3,5-Benzoxadiazocine: : The parent compound, without the methyl and benzoic acid substituents.

  • 4-Oxo-1,3,5-benzoxadiazocine: : Featuring the ketone but lacking other specific substituents.

  • 2,8-Dimethyl-1,3,5-benzoxadiazocine: : Incorporates the dimethyl groups but without the additional benzoic acid moiety.

Properties

IUPAC Name

3-(4,9-dimethyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-10-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-11-6-7-16-14(8-11)15-10-19(2,25-16)21(18(24)20-15)13-5-3-4-12(9-13)17(22)23/h3-9,15H,10H2,1-2H3,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPLRFUOQDLKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3(CC2NC(=O)N3C4=CC=CC(=C4)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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